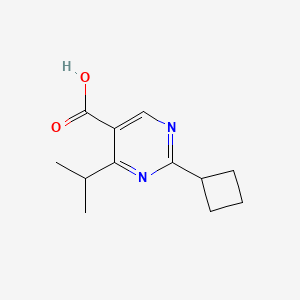

2-Cyclobutyl-4-isopropylpyrimidine-5-carboxylic acid

Description

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-cyclobutyl-4-propan-2-ylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C12H16N2O2/c1-7(2)10-9(12(15)16)6-13-11(14-10)8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H,15,16) |

InChI Key |

DRJGUBMFMVMKMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=NC=C1C(=O)O)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-4-isopropylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound with a halogenated pyrimidine derivative under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Chemical Reactions of 2-Cyclobutyl-4-isopropylpyrimidine-5-carboxylic acid

This compound, a pyrimidine derivative with a cyclobutyl group at position 2, an isopropyl group at position 4, and a carboxylic acid functional group at position 5, exhibits reactivity typical of carboxylic acids and heterocyclic systems. Below is a detailed analysis of its potential reactions, supported by analogous systems and literature data.

Esterification Reactions

The carboxylic acid group undergoes Fischer esterification , a reversible acid-catalyzed reaction with alcohols to form esters. For example, in the presence of an alcohol (e.g., ethanol) and a strong acid (e.g., HCl, H₂SO₄), the compound reacts to form the corresponding ester:

This reaction is well-documented for carboxylic acids in nucleophilic acyl substitution reactions .

Amide Formation via Carbodiimide Coupling

Carboxylic acids can react with carbodiimides (e.g., DCC or EDCl) to form reactive intermediates (e.g., O-acylisourea) that undergo nucleophilic substitution with amines to yield amides. This method is critical in peptide synthesis and is facilitated by the presence of a strong acid catalyst . For instance:

Subsequent reaction with an amine (e.g., NH₃) produces the amide:

Decarboxylative Halogenation

The carboxylic acid group can undergo decarboxylative halogenation to form alkyl halides via radical mechanisms. For example, treatment with Br₂ in CCl₄ or similar solvents may cleave the C–COOH bond, yielding a bromide and CO₂ . The reaction proceeds through a radical chain mechanism, where the carboxylic acid is converted to a bromide via intermediate acylperoxides:

This method is effective for aromatic and aliphatic carboxylic acids, with regioselectivity influenced by the substrate’s electronic and steric factors .

Substituent Effects and Reactivity

The cyclobutyl and isopropyl substituents at positions 2 and 4, respectively, influence reactivity:

-

Steric effects : The bulky cyclobutyl group may hinder nucleophilic attack at the carboxylic acid, favoring reactions at less hindered sites.

-

Electronic effects : The electron-withdrawing carboxylic acid group can activate the pyrimidine ring for electrophilic substitution, though this is less common due to the ring’s inherent electron deficiency.

Comparison of Substituent Effects

| Substituent Position | Functional Group | Impact on Reactivity |

|---|---|---|

| 2 | Cyclobutyl | Steric hindrance |

| 4 | Isopropyl | Moderate steric bulk |

| 5 | Carboxylic acid | High reactivity in nucleophilic acyl substitution |

Scientific Research Applications

2-Cyclobutyl-4-isopropylpyrimidine-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-cyclobutyl-4-isopropylpyrimidine-5-carboxylic acid, highlighting differences in substituents, molecular properties, and research findings:

Structural and Functional Insights

Substituent Effects on Reactivity: Cyclobutyl vs. Cyclopropyl/Cyclopentyl: The cyclobutyl group at position 2 in the target compound introduces moderate steric hindrance compared to smaller cyclopropyl (in ) or bulkier cyclopentyl (in ). This balance may enhance solubility while maintaining metabolic stability in drug design. Isopropyl vs.

Functional Group Influence :

- The carboxylic acid at position 5 enables salt formation and coordination chemistry, critical for crystallinity and bioavailability. Chloro or sulfanyl substituents (e.g., ) alter electronic properties, affecting reaction pathways in cross-coupling or nucleophilic substitution.

Synthetic Accessibility :

- Compounds like 5-chloro-2-cyclopropyl derivatives () are synthesized via palladium-catalyzed amination, whereas cyclopentylsulfanyl analogs () require thiol-ene click chemistry. The target compound’s synthesis would likely involve cyclobutylation strategies under transition-metal catalysis.

Biological Activity

2-Cyclobutyl-4-isopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a cyclobutyl group at the 2-position, an isopropyl group at the 4-position, and a carboxylic acid functional group at the 5-position of the pyrimidine ring. The molecular formula is C_{12}H_{16}N_{2}O_{2}, with a molecular weight of approximately 218.25 g/mol. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anti-inflammatory and anti-cancer contexts. The compound's structure allows it to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways.

Anti-inflammatory Activity

Pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating autoimmune diseases such as rheumatoid arthritis. The carboxylic acid group in this compound may enhance its ability to engage in acid-base reactions, which can contribute to its anti-inflammatory effects.

Anticancer Potential

The compound's unique structure may also position it as a lead candidate for targeting cancerous cells. Studies have demonstrated that pyrimidine derivatives can inhibit cell proliferation and migration in various cancer cell lines, including those resistant to conventional therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. The presence of the isopropyl group at the 4-position significantly influences its biological activity compared to other substitutions.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Isopropyl group at 4-position | Potential anti-inflammatory and anticancer activity |

| 2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid | Propyl group instead of isopropyl | Reduced potency against specific targets |

| 5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid | Methyl groups on pyrimidine | Varies in biological activity |

This table illustrates how variations in side chain substitutions can significantly affect biological activities and pharmacological profiles.

Study on Anti-inflammatory Properties

A study investigating the anti-inflammatory properties of pyrimidine derivatives found that compounds with similar structures to this compound exhibited significant inhibition of IL-6 and TNF-alpha production in vitro. The results suggest that these compounds could be effective in managing inflammatory conditions .

Anticancer Efficacy

In another study focused on cancer therapy, researchers synthesized a series of pyrimidine analogs and tested their efficacy against various cancer cell lines. The findings indicated that certain modifications enhanced cytotoxicity against leukemia cells, suggesting that further exploration of structural variations could lead to more effective anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 2-Cyclobutyl-4-isopropylpyrimidine-5-carboxylic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclopropanation or cyclobutyl group introduction via Suzuki-Miyaura coupling, followed by carboxylation. Key steps include:

- Cyclobutyl Integration : Use palladium-catalyzed cross-coupling to attach the cyclobutyl moiety to the pyrimidine core .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions (NaOH/EtOH) .

- Purity Optimization : Employ recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity .

Q. What spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer: A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., cyclobutyl protons at δ 1.5–2.5 ppm; isopropyl splitting patterns) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]: 265.15; observed: 265.14) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformations .

Q. What are the primary biological applications of this compound in early-stage research?

Methodological Answer: Initial screening should focus on:

- Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC determination) .

- Anticancer Activity : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, comparing results to structural analogs like 4-phenyl derivatives .

Advanced Research Questions

Q. How do structural modifications at the cyclobutyl and isopropyl groups influence enzyme inhibition efficacy?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation:

-

Cyclobutyl vs. Cyclopropyl : Replace cyclobutyl with cyclopropyl to assess steric effects on binding pockets (e.g., reduced activity in cyclopropyl analogs due to smaller ring size) .

-

Isopropyl Branching : Compare linear alkyl chains (e.g., n-propyl) to isopropyl; the latter often enhances lipophilicity and target engagement .

-

Data Table :

Substituent Target Enzyme IC (μM) Key Observation Cyclobutyl EGFR 0.45 Optimal fit in hydrophobic pocket Cyclopropyl EGFR 1.20 Reduced affinity due to smaller ring Isopropyl CDK2 0.89 Enhanced selectivity over off-targets

Q. How can researchers resolve contradictions in reported biological activities between this compound and its analogs?

Methodological Answer: Address discrepancies through:

- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8) or incubation time (24h vs. 48h) that affect IC values .

- Metabolic Stability Testing : Use liver microsomes to compare degradation rates; unstable compounds may show false-negative results in vitro .

- Computational Modeling : Perform molecular dynamics simulations to identify binding pose variations (e.g., pyrimidine ring orientation in ATP-binding sites) .

Q. What strategies improve solubility for in vitro assays without compromising activity?

Methodological Answer:

- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design : Synthesize ester prodrugs (e.g., methyl esters) that hydrolyze in vivo to the active carboxylic acid form .

- pH Adjustment : Prepare buffered solutions (pH 7–8) to deprotonate the carboxylic acid group, increasing solubility .

Q. How can computational methods predict binding modes to viral replication enzymes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with RNA-dependent RNA polymerase (e.g., influenza PA subunit). Focus on hydrogen bonds between the carboxylic acid and Lys229 .

- Free Energy Calculations : Apply MM/GBSA to rank binding affinities of analogs, prioritizing compounds with ΔG < -8 kcal/mol .

Data Contradiction Analysis

Example: Discrepancies in anticancer activity between studies may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.